molecular formula C24H24N2O7 B607508 Fmoc-PEG1-NHS ester CAS No. 1807521-05-6

Fmoc-PEG1-NHS ester

Numéro de catalogue: B607508
Numéro CAS: 1807521-05-6
Poids moléculaire: 452.46
Clé InChI: BGPXUJXGIVJFGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG1-NHS ester is a polyethylene glycol linker containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mécanisme D'action

Target of Action

The primary targets of Fmoc-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.

Mode of Action

this compound is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of a stable, irreversible amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein and nucleic acid modifications. By forming covalent bonds with primary amines, this compound can alter the properties of proteins and nucleic acids, potentially affecting their function and interactions . The downstream effects of these modifications can vary widely depending on the specific molecules involved and the context in which they occur.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can lead to changes in the molecular and cellular functions of these targets, potentially influencing a wide range of biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the reactivity of the NHS ester towards primary amines can be affected by the pH of the environment, with optimal reactivity typically observed at pH 7-9 . The stability of this compound may also be affected by temperature, as suggested by the recommended storage condition of -20°C .

Analyse Biochimique

Biochemical Properties

Fmoc-PEG1-NHS ester plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent, forming a stable amide bond .

Cellular Effects

The effects of this compound on cells are primarily related to its role in labeling proteins and other biomolecules. By attaching to these molecules, it can influence their function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with primary amines present in proteins and other biomolecules . This allows it to label these molecules and potentially alter their function.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clear from the current search results. Given its role in labeling proteins and other biomolecules, it may interact with enzymes or cofactors involved in these molecules’ metabolic pathways .

Subcellular Localization

The subcellular localization of this compound is not specified in the current search results. Given its role in labeling proteins and other biomolecules, its localization may depend on the specific molecules it is attached to .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG1-NHS ester typically involves the reaction of Fmoc-protected amine with polyethylene glycol and N-hydroxysuccinimide ester. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like diisopropylethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Bioconjugation

Mechanism of Action:
The NHS ester group in Fmoc-PEG1-NHS ester reacts with primary amines present on proteins, peptides, or other biomolecules to form stable amide bonds. This reaction occurs efficiently at neutral to slightly alkaline pH (7-9), releasing N-hydroxysuccinimide as a byproduct. The Fmoc group can be subsequently removed under basic conditions, exposing a free amine for further conjugation steps .

Applications:

  • Protein Modification: this compound is commonly used to modify proteins to enhance their pharmacokinetic properties such as solubility and stability. It allows for the attachment of targeting moieties or imaging agents to improve specificity in drug delivery systems .
  • Peptide Synthesis: The compound facilitates the synthesis of peptides by providing a protective group that can be removed post-synthesis, enabling further functionalization .

Drug Delivery Systems

Mechanism of Action:
The incorporation of PEG into drug formulations enhances solubility and circulation time in vivo. The stable conjugates formed with this compound can significantly improve the bioavailability of therapeutic agents by reducing immunogenicity and prolonging their half-life in circulation .

Applications:

  • Targeted Drug Delivery: By linking drugs to specific targeting ligands through this compound, researchers can create systems that deliver therapeutic agents directly to diseased tissues while minimizing off-target effects.
  • Antibody-Drug Conjugates: this compound is instrumental in developing antibody-drug conjugates (ADCs), where it serves as a linker that connects antibodies with cytotoxic drugs, enhancing the selectivity and efficacy of cancer therapies .

Surface Modification

Mechanism of Action:
this compound can be used to modify surfaces of materials by grafting PEG chains onto them. This process introduces a biocompatible layer that can resist protein adsorption, making it beneficial for biomedical devices .

Applications:

  • Biocompatible Coatings: The ability to create hydrophilic surfaces with reduced nonspecific binding makes this compound useful in the design of implants and biosensors .

Case Studies and Research Findings

Several research studies have highlighted the effectiveness of this compound in various applications:

  • Protein Labeling: A study demonstrated the successful labeling of proteins using this compound, resulting in enhanced solubility and stability during subsequent assays .
  • Targeted Delivery Systems: Research involving ADCs showed that conjugating cytotoxic drugs via this compound significantly improved therapeutic outcomes in tumor models by enhancing drug accumulation at targeted sites while minimizing systemic exposure .
  • Surface Engineering: Investigations into self-assembled monolayers (SAMs) indicated that surfaces modified with this compound exhibited reduced protein adsorption, which is crucial for improving the performance of biomaterials in vivo .

Comparaison Avec Des Composés Similaires

  • Fmoc-PEG2-NHS ester
  • Fmoc-PEG3-NHS ester
  • Fmoc-PEG4-NHS ester

Comparison: Fmoc-PEG1-NHS ester is unique due to its shorter polyethylene glycol spacer, which provides a balance between solubility and reactivity. In contrast, compounds with longer polyethylene glycol spacers, such as Fmoc-PEG2-NHS ester and Fmoc-PEG3-NHS ester, offer increased solubility but may have reduced reactivity due to steric hindrance .

Activité Biologique

Fmoc-PEG1-NHS ester is a versatile compound widely used in bioconjugation and drug delivery applications. As a polyethylene glycol (PEG) derivative, it features an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester, which enhances its utility in labeling and immobilizing biomolecules. This article explores the biological activity of this compound, highlighting its chemical properties, applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Weight : 452.5 g/mol
  • Molecular Formula : C24H24N2O7
  • Functional Groups : Fmoc-protected amine and NHS ester
  • Purity : ≥98%
  • Storage Conditions : -20°C

The hydrophilic PEG spacer significantly increases solubility in aqueous environments, making it suitable for biological applications such as protein labeling and drug formulation .

The NHS ester reacts with primary amines (-NH2) present in proteins, peptides, and oligonucleotides, facilitating the formation of stable amide bonds. This reaction is crucial for creating conjugates that can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and stability in biological systems. Upon deprotection of the Fmoc group under basic conditions, the free amine can participate in further conjugation reactions .

Applications in Biological Research

This compound is utilized in various biological applications:

  • Protein Labeling : It allows for the specific attachment of fluorescent labels or other functional groups to proteins, enhancing their detection and analysis.
  • Drug Delivery Systems : The compound can be incorporated into drug delivery vehicles to improve solubility and reduce immunogenicity.
  • Bioconjugation : It is employed in the synthesis of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs selectively to cancer cells.

1. Protein Immobilization

A study demonstrated the use of this compound for high-affinity immobilization of proteins on solid supports. The NHS ester facilitated the covalent attachment of proteins to surfaces, significantly improving the stability and activity of immobilized enzymes .

StudyMethodResult
High Affinity Protein ImmobilizationCrAsH/TC TagEnhanced enzyme stability and activity upon immobilization

2. Drug Delivery Enhancements

Research has shown that PEGylation with compounds like this compound can significantly improve the pharmacokinetic profiles of therapeutic agents. For instance, a study reported that PEGylated drugs exhibited reduced renal clearance and prolonged circulation times in vivo, leading to improved therapeutic efficacy .

Drug TypePEGylation EffectObserved Outcome
Anticancer AgentsReduced systemic clearanceIncreased blood half-life by a factor of 14

3. Immunogenicity Reduction

This compound has also been investigated for its role in reducing immunogenicity. By attaching PEG chains to therapeutic proteins, researchers found that the immune response was significantly diminished, allowing for more effective treatments with fewer side effects .

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPXUJXGIVJFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112382
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807521-05-6
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG1-NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG1-NHS ester
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG1-NHS ester
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG1-NHS ester
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG1-NHS ester
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG1-NHS ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.